5-bromo-2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-bromo-2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a brominated pyrimidine ring linked to a piperidine moiety via an ether bond The piperidine ring is further substituted with a triazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from a suitable precursor like 4-piperidone, which is then alkylated with 4,5-dimethyl-4H-1,2,4-triazole-3-methanol.
Etherification: The brominated pyrimidine is then reacted with the piperidine intermediate under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The triazole and piperidine moieties can participate in oxidation and reduction reactions, respectively, altering the electronic properties of the compound.
Hydrolysis: The ether bond linking the pyrimidine and piperidine rings can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or amino derivatives.
Oxidation: Formation of N-oxides or hydroxylated products.
Reduction: Formation of reduced triazole or piperidine derivatives.
Scientific Research Applications
5-bromo-2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The brominated pyrimidine ring can intercalate with DNA, disrupting replication and transcription processes. The triazole moiety can bind to metal ions, affecting enzymatic activities. The piperidine ring may interact with protein receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperidin-4-yloxy)pyrimidine: Lacks the triazole group, making it less versatile in binding interactions.
2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine: Lacks the bromine atom, reducing its reactivity in substitution reactions.
5-chloro-2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine: Chlorine atom instead of bromine, affecting its electronic properties and reactivity.
Uniqueness
5-bromo-2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to the presence of both a brominated pyrimidine ring and a triazole-substituted piperidine ring. This combination provides a versatile scaffold for drug development and chemical biology applications, offering multiple sites for functionalization and interaction with biological targets.
Properties
IUPAC Name |
5-bromo-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN6O/c1-10-18-19-13(20(10)2)9-21-5-3-12(4-6-21)22-14-16-7-11(15)8-17-14/h7-8,12H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBCUJUPLSCXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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